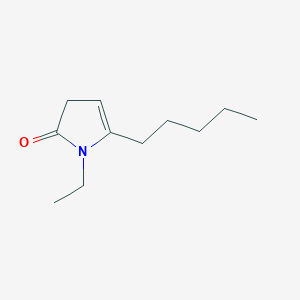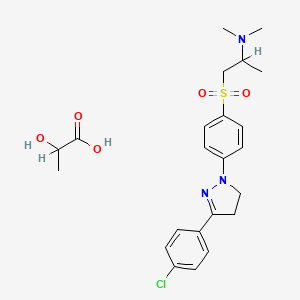
4-(Prop-2-en-1-yl)cyclohept-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Prop-2-en-1-yl)cyclohept-2-en-1-one is an organic compound with a unique structure that includes a seven-membered ring with a double bond and a prop-2-en-1-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Prop-2-en-1-yl)cyclohept-2-en-1-one can be achieved through several methods. One common approach involves the reaction of cycloheptanone with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel may be used to facilitate the reaction, and advanced purification techniques like chromatography can be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(Prop-2-en-1-yl)cyclohept-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst (e.g., palladium on carbon) can convert the double bond to a single bond, yielding a saturated cycloheptanone derivative.
Substitution: Nucleophilic substitution reactions can occur at the allylic position, where nucleophiles such as halides or amines replace the prop-2-en-1-yl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.
Substitution: Halides, amines, and other nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated cycloheptanone derivatives.
Substitution: Allylic substituted products.
Scientific Research Applications
4-(Prop-2-en-1-yl)cyclohept-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Prop-2-en-1-yl)cyclohept-2-en-1-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Cycloheptanone: A structurally related compound with a seven-membered ring but lacking the prop-2-en-1-yl substituent.
Cyclohexanone: A six-membered ring analog with similar reactivity but different physical properties.
4-(Prop-2-en-1-yl)cyclohex-2-en-1-one: A six-membered ring analog with the same substituent.
Uniqueness
4-(Prop-2-en-1-yl)cyclohept-2-en-1-one is unique due to its seven-membered ring structure combined with the prop-2-en-1-yl substituent. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be suitable.
Properties
CAS No. |
83002-81-7 |
|---|---|
Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
4-prop-2-enylcyclohept-2-en-1-one |
InChI |
InChI=1S/C10H14O/c1-2-4-9-5-3-6-10(11)8-7-9/h2,7-9H,1,3-6H2 |
InChI Key |
TUDQYVPDEDOZNI-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1CCCC(=O)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


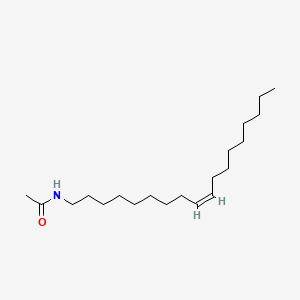
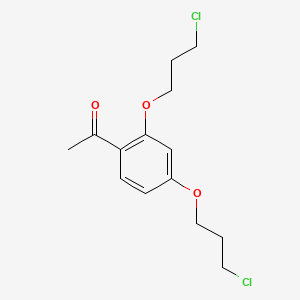

![1-Chloro-4-[(Z)-(4-methoxyphenyl)-ONN-azoxy]benzene](/img/structure/B14417051.png)
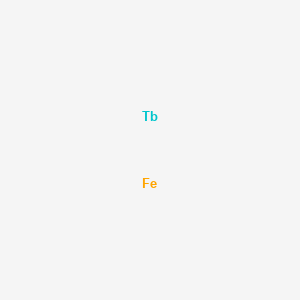
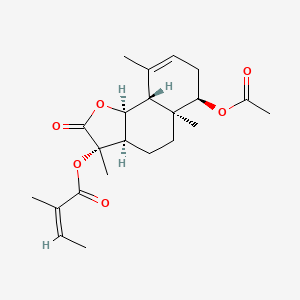
![1-Methyl-5-[(trimethylsilyl)sulfanyl]-1H-tetrazole](/img/structure/B14417065.png)
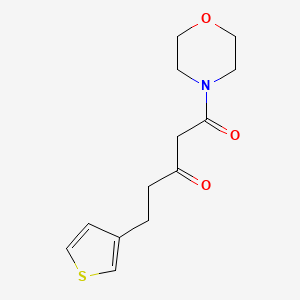
![2-[(2S,7aR)-5-Oxohexahydro-1H-pyrrolizin-2-yl]propan-2-yl formate](/img/structure/B14417079.png)

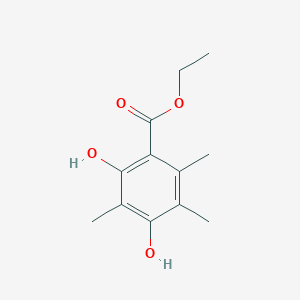
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14417092.png)
